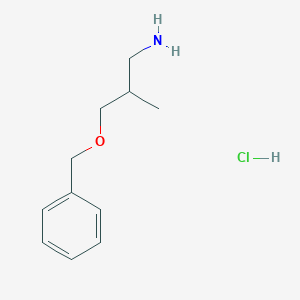
(2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride
Vue d'ensemble
Description
2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride, commonly known as ABH, is a reagent used in various scientific research applications. It is a white crystalline solid with a molecular weight of 194.64 g/mol and a melting point of 150-152°C. ABH is a widely used reagent in organic synthesis and is frequently used as a catalyst in a variety of reactions. ABH has also been used in a variety of biochemical and physiological experiments, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
Synthesis and Microbial Studies
Researchers have synthesized various derivatives of (2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride for microbial studies. For instance, Patel and Agravat (2007) explored the synthesis of new pyridine derivatives with antibacterial and antifungal activities, showcasing the compound's utility in developing potential antimicrobial agents (Patel & Agravat, 2007).
Antitumor Activity
The antitumor potential of (2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride derivatives has been a significant area of investigation. Kashiyama et al. (1999) studied the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles, highlighting their role in the compound's mode of action against cancer (Kashiyama et al., 1999).
Antiparasitic Properties
Delmas et al. (2002) investigated the in vitro antiparasitic properties of 6-Nitro- and 6-amino-benzothiazoles against Leishmania infantum and Trichomonas vaginalis. Their work demonstrates the compound's potential in treating parasitic infections, highlighting its selective antiproliferative activity against certain parasites (Delmas et al., 2002).
Chemical Properties and Reactivity
Baudet and Otten (1970) studied the decarboxylation of (benzothiazolyl-2)-acetic acid derivatives, revealing insights into the compound's chemical reactivity and stability under various conditions. This research provides foundational knowledge for further chemical manipulations and applications of these compounds (Baudet & Otten, 1970).
Corrosion Inhibition
Hu et al. (2016) conducted experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel. Their findings suggest that these compounds could be used to prevent corrosion in industrial applications, offering a novel approach to materials protection (Hu et al., 2016).
Propriétés
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9;/h1-3H,4H2,(H2,10,11)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSZQTZNOTXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)





![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)

